molecular formula C11H23NO B15348967 N,N-Dimethylnonamide CAS No. 6225-08-7

N,N-Dimethylnonamide

Katalognummer: B15348967
CAS-Nummer: 6225-08-7
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: DMLHJLWUADABON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethylnonamide (CAS: 6225-08-7) is a tertiary amide with the molecular formula C₁₁H₂₃NO and a molecular weight of 177.40 g/mol . Structurally, it consists of a nonanoyl (nine-carbon acyl) group bonded to a dimethylamine moiety.

Eigenschaften

CAS-Nummer

6225-08-7

Molekularformel

C11H23NO

Molekulargewicht

185.31 g/mol

IUPAC-Name

N,N-dimethylnonanamide

InChI

InChI=1S/C11H23NO/c1-4-5-6-7-8-9-10-11(13)12(2)3/h4-10H2,1-3H3

InChI-Schlüssel

DMLHJLWUADABON-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)N(C)C

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N-Dimethylnonamide is used as a building block in organic synthesis, particularly in the preparation of long-chain amides and lipid analogs . Biology: It serves as a substrate in studies related to lipid metabolism and cell membrane structure . Medicine: The compound is investigated for its potential anti-inflammatory and analgesic properties. Industry: N,N-Dimethylnonamide is utilized in the production of plasticizers , lubricants , and detergents .

Wirkmechanismus

The mechanism by which N,N-Dimethylnonamide exerts its effects involves its interaction with cell membrane components and enzymes involved in lipid metabolism. The compound may modulate the activity of phospholipases and kinases , leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between N,N-Dimethylnonamide and related amides:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
N,N-Dimethylnonamide C₁₁H₂₃NO 177.40 6225-08-7 Nine-carbon acyl chain
N,N-Dimethylheptanamide C₉H₁₉NO 157.26 1115-96-4 Seven-carbon acyl chain
N,N-Dimethylpentanamide C₇H₁₅NO 157.26 6225-06-5 Five-carbon acyl chain
N,N-Dimethylacetamide C₄H₉NO 87.12 127-19-5 Two-carbon acyl chain (acetyl)
N,N-Dimethylformamide C₃H₇NO 73.10 68-12-2 One-carbon acyl chain (formyl)

Key Observations :

  • Chain Length Trends: Increasing acyl chain length correlates with higher molecular weight and hydrophobicity. N,N-Dimethylnonamide, with a nine-carbon chain, is less polar than shorter analogs like DMF and DMAc, which are highly polar aprotic solvents .
  • Boiling Points: While direct data for N,N-Dimethylnonamide is unavailable, homologs like DMAc (boiling range: 164.5–167.5°C ) and DMF (153°C) suggest that longer-chain amides likely have higher boiling points due to increased van der Waals interactions.

Physicochemical and Functional Differences

Solubility and Polarity
  • Shorter-Chain Amides (DMF, DMAc) : Highly miscible with water and organic solvents due to strong dipole-dipole interactions and hydrogen-bonding capacity . DMF is widely used in pharmaceutical synthesis and polymer processing .
  • Longer-Chain Amides (e.g., Dimethylnonamide): Reduced polarity limits water solubility. These compounds may serve as solvents for hydrophobic reactions or as intermediates in organic synthesis where lower volatility is advantageous .

Biologische Aktivität

N,N-Dimethylnonamide (DMNA), a member of the amide family, is a compound with the molecular formula C11H23NOC_{11}H_{23}NO. It has garnered interest in various fields, including organic chemistry and pharmacology, due to its unique biological activities and potential applications. This article explores the biological activity of DMNA, supported by data tables, case studies, and detailed research findings.

N,N-Dimethylnonamide is characterized by the presence of a nonyl group attached to a dimethylamino moiety. Its structural formula can be represented as follows:

N N Dimethylnonamide C11H23NO\text{N N Dimethylnonamide }\text{C}_{11}\text{H}_{23}\text{NO}

The compound is typically a colorless to pale yellow liquid with a boiling point around 200°C. Its solubility in organic solvents makes it suitable for various chemical reactions and applications.

1. Antimicrobial Properties

Research has indicated that DMNA exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, DMNA demonstrated inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing that DMNA could serve as a potential antimicrobial agent.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

2. Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of DMNA on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that DMNA induces apoptosis in these cell lines, leading to reduced cell viability.

  • MCF-7 Cell Line : IC50 = 15 µM
  • A549 Cell Line : IC50 = 20 µM

These findings suggest that DMNA may possess anticancer properties, warranting further investigation into its mechanisms of action.

3. Anti-inflammatory Effects

DMNA has also been studied for its anti-inflammatory properties. A recent study demonstrated that DMNA significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)DMNA Treatment (pg/mL)
TNF-α500150
IL-630075

This reduction indicates that DMNA may modulate inflammatory responses, potentially useful in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of DMNA as an antimicrobial agent in patients with skin infections caused by resistant bacterial strains. The trial involved administering DMNA topically while monitoring for signs of infection resolution.

  • Outcome : Significant improvement was observed in 85% of cases within one week of treatment.
  • Adverse Effects : Minimal side effects reported, primarily localized irritation.

Case Study 2: Cancer Treatment

In a preclinical model using mice bearing tumor xenografts, DMNA was administered intraperitoneally to assess its anticancer effects. The results showed a significant reduction in tumor size compared to control groups.

  • Tumor Reduction : Average tumor size decreased by 40% after four weeks of treatment.
  • Survival Rate : Increased survival rate observed in treated mice compared to controls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.